molecular formula C12H18 B1141316 Cyclododeca-1,5,9-triene CAS No. 706-31-0

Cyclododeca-1,5,9-triene

Cat. No.: B1141316
CAS No.: 706-31-0
M. Wt: 162.27 g/mol
InChI Key: ZOLLIQAKMYWTBR-RYMQXAEESA-N
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Mechanism of Action

The mechanism of action of cyclododeca-1,5,9-triene involves its reactivity with various chemical agents. For example, in the presence of strong oxidizing agents, it can undergo vigorous reactions to form different products . The compound can also participate in exothermic addition polymerization reactions when exposed to catalysts or initiators . These reactions are facilitated by the compound’s molecular structure, which allows for the formation of multiple bonds and interactions with other molecules.

Comparison with Similar Compounds

Cyclododeca-1,5,9-triene is unique among cyclic trienes due to its specific molecular structure and reactivity. Similar compounds include:

This compound stands out due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.

Biological Activity

Cyclododeca-1,5,9-triene (CDT) is a cyclic hydrocarbon with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological properties, interactions, and potential uses based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes three double bonds within a twelve-membered carbon ring. Its molecular formula is C12H18C_{12}H_{18} with a molecular weight of approximately 162.27 g/mol . The compound exhibits interesting reactivity patterns due to the presence of these double bonds, which play a crucial role in its biological interactions.

1. Toxicological Studies

Research has indicated that this compound exhibits varying degrees of toxicity depending on the concentration and exposure duration. A study involving rats assessed the acute toxicity of CDT at doses of 0, 100, 300, and 1000 mg/kg/day. The results highlighted a dose-dependent increase in toxicity, with significant adverse effects observed at higher doses .

Dose (mg/kg/day)Observed Effects
0No observable effects
100Mild irritation
300Moderate toxicity
1000Severe toxicity and mortality

2. Mutagenicity and Carcinogenicity

Studies have also explored the mutagenic potential of CDT. Research conducted under controlled conditions indicated that CDT could induce mutations in certain bacterial strains, suggesting a possible mutagenic effect . Furthermore, long-term exposure studies are warranted to evaluate its carcinogenic potential fully.

3. Environmental Impact

The environmental fate of CDT has been evaluated concerning its bioaccumulation and degradation properties. It was found that CDT can persist in the environment and may bioaccumulate in organisms, raising concerns about its ecological impact .

Interaction with Metal Complexes

This compound has been shown to interact with various metal complexes, particularly ruthenium-based compounds. These interactions can lead to the formation of stable complexes that exhibit enhanced catalytic properties for various chemical reactions . For example:

  • Ruthenium Complexes : The interaction of CDT with Ru(CO) complexes resulted in several characterized species that demonstrate potential applications in catalysis .

Case Study 1: Catalytic Applications

In one notable study, this compound was used as a substrate in catalytic reactions involving nickel complexes. The results indicated that CDT could undergo oligomerization under specific conditions to yield valuable products such as linear conjugated dimers .

Case Study 2: Photochemical Reactions

Another investigation focused on the photochemical isomerization of CDT. The study revealed that both light and metal catalysts could promote cis-trans isomerization of the compound, leading to the formation of various products including 1,2,4-trivinylcyclohexane . This finding suggests potential applications in photochemistry and materials science.

Properties

CAS No.

706-31-0

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

(1Z,5E,9E)-cyclododeca-1,5,9-triene

InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1-,9-7+,10-8+

InChI Key

ZOLLIQAKMYWTBR-RYMQXAEESA-N

SMILES

C1CC=CCCC=CCCC=C1

Isomeric SMILES

C1/C=C/CC/C=C\CC/C=C/C1

Canonical SMILES

C1CC=CCCC=CCCC=C1

boiling_point

447.8 °F at 760 mmHg (USCG, 1999)
240 °C at 101.3 kPa

Color/Form

Colorless
Liquid

density

0.8925 (USCG, 1999) - Less dense than water;  will float
0.89 at 20 °C/20 °C
Density: 0.84 g/cu cm at 100 °C

flash_point

160 °F (USCG, 1999)
71 °C
88 °C closed cup

melting_point

-0.4 °F (USCG, 1999)
-17 °C

physical_description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals.
Colorless liquid;  [CAMEO] Very faintly yellow clear liquid;  [MSDSonline]

Synonyms

(1Z,5E,9E)-Cyclododecatriene;  (E,E,Z)-1,5,9-Cyclododecatriene;  (Z,E,E)-1,5,9-Cyclododecatriene;  1-cis-5-trans-9-trans-Cyclododecatriene;  cis,trans,trans-1,5,9-Cyclododecatriene

vapor_pressure

0.08 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four
Name
1,5-cyclooctadiene
Name
1,5,9-cyclododecatriene

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